molecular formula C28H22N2O6 B11397282 6-ethyl-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397282
M. Wt: 482.5 g/mol
InChI Key: OIVWTBSOCRVUCU-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of structural motifs, combining a benzofuran core with a chromene scaffold. Its full IUPAC name is quite a mouthful, so let’s break it down:

    6-Ethyl: Indicates an ethyl group attached to the benzofuran ring.

    N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}: Describes a carbamoyl group linked to the benzofuran ring via a nitrogen atom. The 4-methoxyphenyl substituent adds aromatic character.

    4-oxo-4H-chromene-2-carboxamide: Refers to the chromene moiety with a carbonyl group (oxo) and an amide functionality.

Preparation Methods

Synthetic Routes: Several synthetic approaches exist for this compound. One common method involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl halides. The reaction proceeds under mild conditions, making it a versatile choice .

Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization for yield, cost, and safety factors into the process.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl group (4-oxo) can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl or other functional groups may occur.

    Substitution: The amide group can participate in substitution reactions.

Common Reagents and Conditions:

    Borane Reagents: Boron-based reagents play a crucial role in Suzuki–Miyaura coupling.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major product of the Suzuki–Miyaura coupling would be the desired compound itself.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Materials Science: The chromene and benzofuran motifs may find applications in materials design.

Biology and Medicine:

    Biological Activity: Investigate its effects on cellular processes.

    Drug Development: Assess its pharmacological properties.

Industry:

    Fine Chemicals: It could serve as a building block for other compounds.

    Agrochemicals: Potential use in crop protection.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related structures like benzofurans, chromenes, and amides. Its uniqueness lies in the combination of these features.

Remember, this compound represents a fascinating intersection of chemistry, biology, and industry

Properties

Molecular Formula

C28H22N2O6

Molecular Weight

482.5 g/mol

IUPAC Name

6-ethyl-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O6/c1-3-16-8-13-23-20(14-16)21(31)15-24(35-23)27(32)30-25-19-6-4-5-7-22(19)36-26(25)28(33)29-17-9-11-18(34-2)12-10-17/h4-15H,3H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

OIVWTBSOCRVUCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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